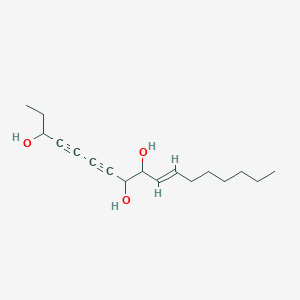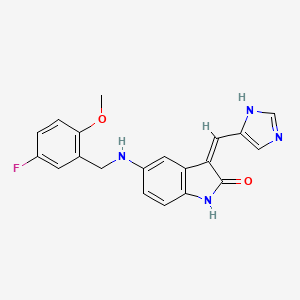
Trk-IN-23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trk-IN-23 is a potent, orally active inhibitor of tropomyosin receptor kinases (TRK). It has shown significant inhibitory activity against various TRK isoforms, including TRKA, TRKC, and several TRKA mutants. The compound is known for its ability to induce apoptosis in specific cell lines, making it a valuable tool in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trk-IN-23 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of specific aromatic compounds under controlled conditions.
Functional group modifications: Introduction of fluorine, nitrogen, and oxygen-containing groups to enhance binding affinity and selectivity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using industrial-scale chromatography and crystallization techniques to obtain high-purity this compound.
Quality control: Ensuring the final product meets stringent quality standards through rigorous testing
化学反应分析
Types of Reactions
Trk-IN-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly involving halogens, can enhance or reduce the compound’s inhibitory activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity .
科学研究应用
Trk-IN-23 has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of TRK in various cancer cell lines, particularly those with TRK mutations.
Neuroscience: The compound helps in understanding the role of TRK in neuronal growth and development.
Drug Development: this compound serves as a lead compound for developing new TRK inhibitors with improved efficacy and selectivity.
Biological Studies: It is used to investigate the mechanisms of apoptosis and cell signaling pathways involving TRK
作用机制
Trk-IN-23 exerts its effects by binding to the ATP-binding site of TRK receptors, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the induction of apoptosis in TRK-expressing cells. The compound shows high selectivity for TRKA, TRKC, and several TRKA mutants, making it effective in targeting specific cancer cells .
相似化合物的比较
Similar Compounds
Larotrectinib: Another TRK inhibitor used in cancer therapy.
Entrectinib: A TRK inhibitor with broader activity against other kinases.
Repotrectinib: A next-generation TRK inhibitor designed to overcome resistance mutations
Uniqueness of Trk-IN-23
This compound stands out due to its high potency and selectivity for TRK isoforms and mutants. Its ability to induce apoptosis in specific cell lines makes it a valuable tool in cancer research and drug development. Additionally, its oral bioavailability enhances its potential for therapeutic applications .
属性
分子式 |
C20H17FN4O2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
(3Z)-5-[(5-fluoro-2-methoxyphenyl)methylamino]-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H17FN4O2/c1-27-19-5-2-13(21)6-12(19)9-23-14-3-4-18-16(7-14)17(20(26)25-18)8-15-10-22-11-24-15/h2-8,10-11,23H,9H2,1H3,(H,22,24)(H,25,26)/b17-8- |
InChI 键 |
ZSFJFWHLJJYXII-IUXPMGMMSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)F)CNC2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CN=CN4 |
规范 SMILES |
COC1=C(C=C(C=C1)F)CNC2=CC3=C(C=C2)NC(=O)C3=CC4=CN=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


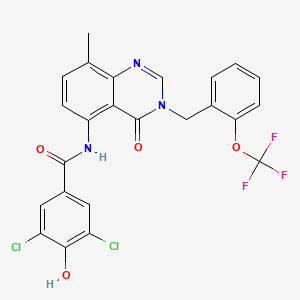
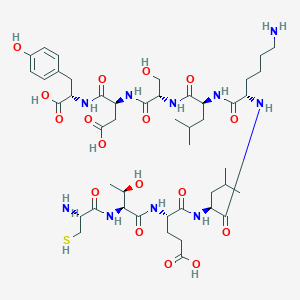
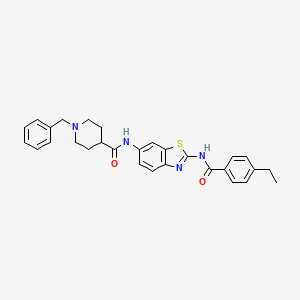
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
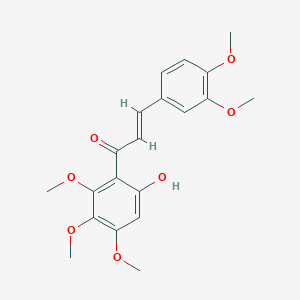
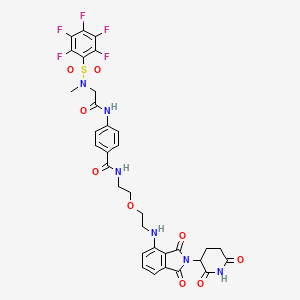


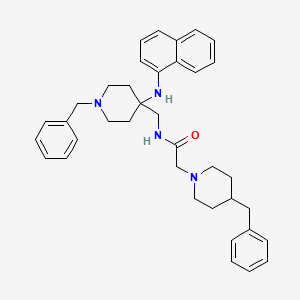
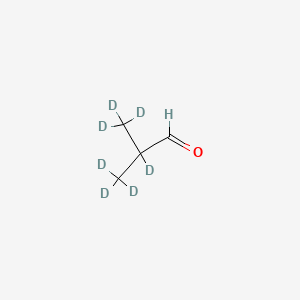
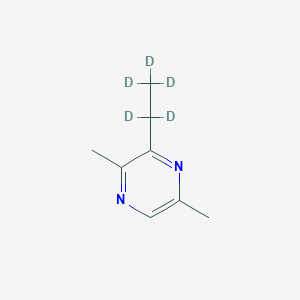
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

